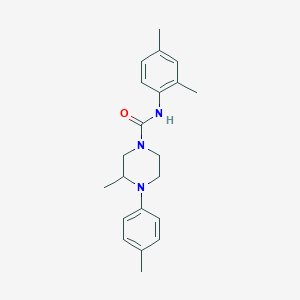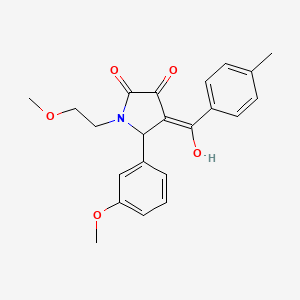
1-(2,5-dimethyl-3-furoyl)-4-methyl-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-dimethyl-3-furoyl)-4-methyl-1,4-diazepane, commonly known as DMFD, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMFD is a heterocyclic compound that belongs to the class of diazepanes. It has a unique structure that makes it an attractive target for designing new drugs.
Wirkmechanismus
The exact mechanism of action of DMFD is not fully understood. However, it is believed to work by binding to specific receptors in the brain, which leads to the modulation of neurotransmitter release. DMFD has been shown to interact with GABA receptors, which are involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects:
DMFD has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit viral replication, and reduce bacterial growth. DMFD has also been shown to decrease anxiety and promote sleep in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DMFD is its broad spectrum of biological activities, which makes it a potential candidate for the development of new drugs. However, its complex synthesis and limited availability can be a limitation for lab experiments.
Zukünftige Richtungen
There are several future directions for the research on DMFD. One potential area of interest is the development of new drugs that target GABA receptors. DMFD can serve as a lead compound for the design of new anxiolytics and sedatives. Another area of interest is the investigation of DMFD's antitumor activity. Further studies are needed to understand the mechanism of action and potential clinical applications of DMFD in cancer therapy.
In conclusion, DMFD is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Its unique structure and broad spectrum of biological activities make it an attractive target for drug discovery. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Synthesemethoden
The synthesis of DMFD is a complex process and requires expertise in organic chemistry. The most common method for synthesizing DMFD involves the reaction of 2,5-dimethylfuran with ethylenediamine in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain DMFD.
Wissenschaftliche Forschungsanwendungen
DMFD has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. DMFD has also been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders.
Eigenschaften
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-10-9-12(11(2)17-10)13(16)15-6-4-5-14(3)7-8-15/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUKQKLHRUNLDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-5-{4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5321042.png)
![2-ethyl-3-(4-fluorophenyl)-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5321045.png)
![ethyl 5-[4-(dimethylamino)phenyl]-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5321057.png)
![6-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl]-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5321060.png)
![4-chloro-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5321066.png)
![3-cyclopentyl-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]propanamide](/img/structure/B5321076.png)
![1-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5321080.png)
![2-(allylthio)-1-{3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acryloyl}-1H-benzimidazole](/img/structure/B5321090.png)
![N~2~-methyl-N~1~-[(3-methylphenyl)(2-thienyl)methyl]glycinamide](/img/structure/B5321096.png)
![2-(5-fluoro-2-methylphenyl)-N-methyl-N-[(3-methylpyridin-4-yl)methyl]acetamide](/img/structure/B5321104.png)
![1-[3-(trifluoromethyl)benzoyl]azocane](/img/structure/B5321124.png)


![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5321159.png)